3-Methyl-N-methylbenzylamine
Overview
Description
3-Methyl-N-methylbenzylamine is an organic compound. It is a colorless to light yellow liquid . It has been used as a templating agent in the synthesis of amine-templated materials .
Synthesis Analysis
The synthesis of amines like 3-Methyl-N-methylbenzylamine can be achieved through several methods. Some of these include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular formula of 3-Methyl-N-methylbenzylamine is C9H13N . The molecular weight is 135.21 .Chemical Reactions Analysis
3-Methyl-N-methylbenzylamine is highly reactive, making it an ideal candidate for various chemical reactions, such as alkylation, acylation, and reductive amination .Physical And Chemical Properties Analysis
3-Methyl-N-methylbenzylamine is a colorless to light yellow liquid . It has a boiling point of 92 °C/15 mmHg and a specific gravity of 0.94 . The refractive index is 1.52 .Scientific Research Applications
Synthesis of Amine-Templated Materials
3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets of the stoichiometry [LiBeF (4)] (-) .
Intermediate in Chemical Synthesis
3-Methoxy-N-methylbenzylamine is used as an intermediate in the synthesis of diclofensine hydrochloride .
Safety and Hazards
Mechanism of Action
Target of Action
3-Methyl-N-methylbenzylamine is a type of benzylamine compound
Mode of Action
It’s known that benzylamine compounds can undergo various chemical reactions, such as nucleophilic substitution or elimination reactions . The presence of the methylamine group gives 3-Methyl-N-methylbenzylamine a certain degree of basicity, allowing it to react with acids to form salts or salt-like compounds .
Biochemical Pathways
It’s known that benzylamine compounds can participate in various biochemical reactions and pathways, depending on their specific structures and functional groups .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point (184-186°c), density (0939 g/mL at 25°C), and solubility (65 g/L at 20°C), suggest that it may have certain bioavailability characteristics .
Result of Action
It’s known that benzylamine compounds can have various biological effects, depending on their specific structures and functional groups .
Action Environment
The action, efficacy, and stability of 3-Methyl-N-methylbenzylamine can be influenced by various environmental factors. For instance, it’s known to be stable but may be air sensitive through reaction with carbon dioxide . Its solubility in water suggests that it can be distributed in aqueous environments . Furthermore, its chemical reactions and biological effects can be influenced by factors such as pH, temperature, and the presence of other chemical species .
properties
IUPAC Name |
N-methyl-1-(3-methylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-3-5-9(6-8)7-10-2/h3-6,10H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNVGNEUDTSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549651 | |
Record name | N-Methyl-1-(3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39180-84-2 | |
Record name | N-Methyl-1-(3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-N-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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